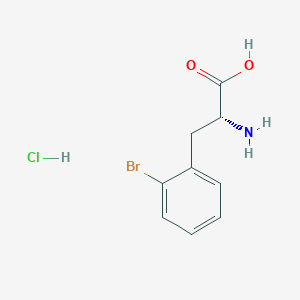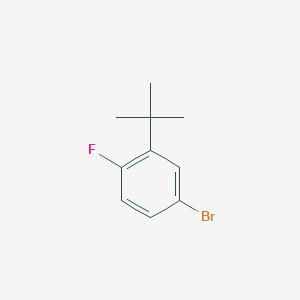amine](/img/structure/B11755626.png)
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine is a chemical compound with a unique structure that combines a pyrazole ring with a phenylethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole with 2-phenylethylamine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the reaction. The use of high-throughput screening methods can also help optimize the reaction conditions and identify the most effective catalysts and solvents for the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine include other pyrazole derivatives and phenylethylamine derivatives. Examples include:
- 1-ethyl-5-fluoro-1H-pyrazole
- 2-phenylethylamine
- 1-ethyl-3-methyl-1H-pyrazole
- 4-fluoro-2-phenylethylamine
Uniqueness
What sets (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine apart from these similar compounds is its unique combination of a pyrazole ring with a phenylethylamine moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C14H18FN3 |
|---|---|
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C14H18FN3/c1-2-18-14(15)13(11-17-18)10-16-9-8-12-6-4-3-5-7-12/h3-7,11,16H,2,8-10H2,1H3 |
InChI-Schlüssel |
XFCCWVNOGZJLCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)CNCCC2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755548.png)
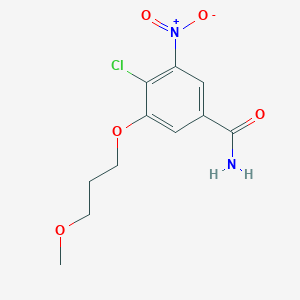
![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B11755561.png)
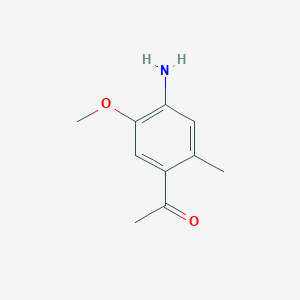
![(2R,3aR,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B11755569.png)
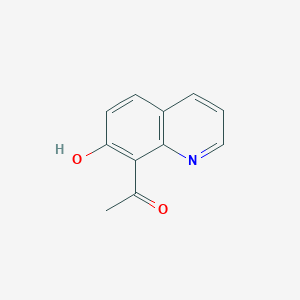
![1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane](/img/structure/B11755590.png)
![5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11755597.png)
![(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B11755600.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755601.png)
